(4-Methylhex-5-EN-1-YL)benzene
Description
Historical Context and Evolution of Research on Aryl-Substituted Alkene Scaffolds
The study of aryl-substituted alkenes has a rich history, evolving from classical reactions to sophisticated modern synthetic methods. Early methods for their synthesis often involved harsh conditions and offered limited control over stereochemistry. The development of transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, marked a paradigm shift in the field. organic-chemistry.orgwikipedia.org Discovered by Tsutomu Mizoroki and Richard F. Heck, this reaction allows for the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org
Another cornerstone in the synthesis of alkenes, including aryl-substituted variants, is the Wittig reaction, developed by Georg Wittig in 1954. libretexts.org This method utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, providing a reliable route to alkenes with a defined double bond position. libretexts.orgmasterorganicchemistry.com
More recent advancements have focused on improving the efficiency, selectivity, and environmental footprint of these synthetic routes. The evolution of catalytic systems, including the development of more robust and active palladium catalysts and phosphine (B1218219) ligands, has significantly broadened the scope of the Heck reaction. organic-chemistry.org Furthermore, the field of C-H bond activation has emerged as a powerful tool for the direct arylation of alkenes, offering a more atom-economical approach by avoiding the pre-functionalization of the aromatic partner. wikipedia.orgresearchgate.net These historical developments have paved the way for the synthesis of a vast array of aryl-substituted alkenes, including structurally complex molecules like (4-Methylhex-5-en-1-yl)benzene.
Significance of this compound within Advanced Organic Synthesis
The significance of this compound in advanced organic synthesis stems from the dual reactivity offered by its aromatic ring and its terminal alkene functionality. While specific applications of this compound are not extensively documented, its structure suggests several potential uses as a synthetic intermediate.
Polymer Science: The presence of a terminal alkene makes it a potential monomer for polymerization reactions, leading to the formation of novel polymers with tailored properties. smolecule.com
Fragrance and Flavor Industry: Many compounds with similar structures, possessing both aromatic and aliphatic components, are utilized in the formulation of fragrances and flavorings. smolecule.com
Medicinal Chemistry: The aryl-alkene motif is a common feature in many biologically active compounds. This compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
The synthesis of this compound can be approached through several established methods in organic chemistry, including:
Friedel-Crafts Alkylation: This classic method involves the alkylation of benzene (B151609) with a suitable precursor, such as 4-methylhex-5-en-1-ol, in the presence of a Lewis acid catalyst. smolecule.com
Grignard Reactions: A Grignard reagent prepared from a suitable haloalkane can react with an appropriate electrophile to form the carbon skeleton of this compound. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Heck or Suzuki coupling offer a high degree of control and are likely effective for the synthesis of this compound. organic-chemistry.orgsmolecule.com
The choice of synthetic route would depend on the desired yield, stereoselectivity, and the availability of starting materials.
Structural Features and Reactivity Potential of the this compound Motif
The structure of this compound dictates its chemical reactivity. The molecule can be conceptually divided into two reactive domains: the aromatic benzene ring and the terminal alkene.
The benzene ring is susceptible to electrophilic aromatic substitution reactions. The alkyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions.
The terminal alkene is a region of high electron density, making it prone to electrophilic addition reactions. rcsi.science Common reactions at the double bond include:
Hydrogenation: The double bond can be reduced to a single bond to form the corresponding saturated alkane.
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.
Oxidation: The alkene can be cleaved by ozonolysis or oxidized to form diols or epoxides.
A study on the acid-catalyzed thermal rearrangement of the closely related 4-aryl-4-methylhex-5-en-2-ones suggests that the enol tautomer can undergo an intramolecular ene reaction followed by a retro-ene reaction. psu.edu This indicates a potential for complex intramolecular rearrangements in this compound under certain conditions.
Interactive Data Tables
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.10 - 7.30 | Multiplet |
| Vinylic (=CH₂) | 4.90 - 5.10 | Multiplet |
| Vinylic (=CH-) | 5.70 - 5.90 | Multiplet |
| Benzylic (-CH₂-Ph) | 2.50 - 2.70 | Triplet |
| Allylic (-CH(CH₃)-) | 2.20 - 2.40 | Multiplet |
| Aliphatic (-CH₂-) | 1.50 - 1.70 | Multiplet |
| Methyl (-CH₃) | 0.90 - 1.10 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic (C-ipso) | ~142 |
| Aromatic (C-ortho, C-meta, C-para) | 125 - 129 |
| Vinylic (=CH₂) | ~114 |
| Vinylic (=CH-) | ~144 |
| Benzylic (-CH₂-Ph) | ~35 |
| Allylic (-CH(CH₃)-) | ~38 |
| Aliphatic (-CH₂-) | 28 - 34 |
| Methyl (-CH₃) | ~20 |
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Alkenyl) | 3010 - 3095 |
| C-H (Alkyl) | 2850 - 2960 |
| C=C (Aromatic) | 1450 - 1600 |
| C=C (Alkenyl) | 1640 - 1680 |
| =C-H Bending (Alkene) | 910 and 990 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
750638-69-8 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
4-methylhex-5-enylbenzene |
InChI |
InChI=1S/C13H18/c1-3-12(2)8-7-11-13-9-5-4-6-10-13/h3-6,9-10,12H,1,7-8,11H2,2H3 |
InChI Key |
JXOPRYQJKJEXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Methylhex 5 En 1 Yl Benzene and Its Structural Analogues
Catalytic Approaches to Alkene Formation in the Synthesis of (4-Methylhex-5-en-1-yl)benzene
Modern synthetic chemistry heavily relies on catalytic methods to form carbon-carbon double bonds due to their efficiency and selectivity. For a target like this compound, catalytic strategies can be employed to construct the terminal alkene or to form the main carbon skeleton through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis is a cornerstone of C-C bond formation, offering numerous strategies to assemble the target structure. Allylic substitution and cross-coupling reactions such as the Suzuki-Miyaura coupling are particularly relevant.
One plausible approach is the palladium-catalyzed allylic cross-coupling of a homoallylic substrate with an arylboronic acid. organic-chemistry.org This strategy would involve coupling a precursor like 4-methylhex-5-en-1-yl tosylate with phenylboronic acid. The use of specific ligands, such as quinox (2-(4,5-dihydro-2-oxazolyl)quinoline), can facilitate this transformation at ambient temperatures, accommodating a broad scope of substrates. organic-chemistry.org
Alternatively, a Suzuki-Miyaura reaction could be envisioned between a (4-phenylbutyl)boronic ester and a vinyl halide such as 3-chloro-2-methylpropene. Palladium catalysts with phosphine-free ligands, like hydrazones, have been shown to effectively catalyze the coupling of various boronic acids with allylic acetates at room temperature. organic-chemistry.org These methods provide a direct route to the carbon skeleton of allylic arenes. organic-chemistry.org The versatility of palladium catalysis also extends to the direct C-H allylation of arenes, which presents a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring. rsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Alkene Synthesis
| Coupling Partners | Catalyst/Ligand | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Homoallylic Tosylate + Arylboronic Acid | Pd(0) / quinox | Ambient Temperature | Allyl Arene | organic-chemistry.org |
| Allylic Acetate + Arylboronic Acid | Pd(OAc)₂ / Hydrazone Ligand | Room Temperature | Allyl Arene | organic-chemistry.org |
| Arene + Allyl Acetate | Pd(TFA)₂ / Bidentate Monoanionic N-Ligand | 100 °C | Allyl Arene (via C-H activation) | rsc.org |
Olefin Metathesis and Related Reactions for Constructing the Hexene Chain
Olefin metathesis is a powerful reaction that redistributes alkene fragments by breaking and reforming C=C double bonds, catalyzed by metal alkylidene complexes. wikipedia.org For the synthesis of this compound, cross-metathesis (CM) is a viable strategy for constructing the hexene chain.
A potential CM pathway could involve the reaction between a commercially available terminal alkene, such as 5-phenyl-1-pentene, and 3-methyl-1-butene. The reaction is driven by the release of a volatile alkene byproduct (e.g., ethene), shifting the equilibrium toward the desired product. wikipedia.org The choice of catalyst is crucial for success, especially when dealing with sterically hindered or substituted olefins. nih.govscribd.com Well-defined ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are often preferred due to their high functional group tolerance and ease of handling. scribd.comresearchgate.net Molybdenum-based Schrock catalysts are also highly active, particularly for the formation of sterically encumbered tetrasubstituted alkenes in structural analogues. nih.gov
Table 2: Common Catalysts for Olefin Metathesis
| Catalyst | Catalyst Type | Key Features | Typical Applications | Reference |
|---|---|---|---|---|
| Grubbs' 1st Generation | Ruthenium-based | Good functional group tolerance, commercially available. | Ring-closing (RCM), Cross-metathesis (CM) | researchgate.net |
| Grubbs' 2nd Generation | Ruthenium-based | Higher activity, better for less reactive olefins. | RCM, CM, Ring-opening metathesis polymerization (ROMP) | researchgate.net |
| Hoveyda-Grubbs' Catalysts | Ruthenium-based | High stability, catalyst can be recycled. | General metathesis reactions | nih.gov |
Reductive and Oxidative Olefination Procedures
Classic olefination reactions provide fundamental and reliable methods for constructing the C=C bond. Reductive olefination, which typically involves the coupling of a carbonyl compound with an organophosphorus or organosulfur reagent, is a common strategy.
The Julia-Lythgoe olefination, for example, involves the reaction of a phenyl sulfone with an aldehyde or ketone. wikipedia.org To synthesize a structural analogue with an internal double bond, one could react 4-phenylbutanal (B95494) with the lithiated anion of an appropriate alkyl phenyl sulfone. This multi-step method is renowned for producing (E)-alkenes with high selectivity, proceeding through a radical intermediate that allows for thermodynamic control of the alkene geometry. chem-station.comorganic-chemistry.org The Julia-Kocienski modification offers a more convenient one-pot procedure. chem-station.com
Other reductive methods include the Wittig reaction, which couples an aldehyde or ketone with a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion. These reactions are mainstays in organic synthesis for alkene formation. researchgate.net
Oxidative olefination procedures, while less common for simple hydrocarbon synthesis, provide alternative routes. These methods can involve the functionalization of olefins through electrochemical oxidation or the use of hypervalent iodine reagents to mediate the coupling of amines with active methylene (B1212753) compounds to form electrophilic alkenes. rsc.orgresearchgate.net An electrophotocatalytic approach has also been demonstrated for the olefination of aldehydes and ketones with unactivated alkenes under mild, non-basic conditions. nih.gov
Selective Functionalization of Aryl and Alkene Moieties in this compound Precursors
Achieving the precise structure of this compound requires careful control over the introduction and placement of functional groups in the precursor molecules. Regioselectivity in adding the methyl group and stereoselectivity in forming the double bond (for structural analogues) are key considerations.
Regioselective Introduction of the Methyl Group
The placement of the methyl group at the C4 position of the hexene chain is a critical regiochemical challenge. Synthesizing this chiral center can be achieved by starting with a pre-functionalized building block or by employing a regioselective C-C bond-forming reaction.
One effective strategy is to use a starting material that already contains the required methyl-branched carbon skeleton. For instance, derivatives of citronellol (B86348) or 3-methyl-5-hexen-1-ol could serve as precursors. The existing stereocenter and functional groups can then be manipulated to build the rest of the carbon chain and attach the phenyl group.
Alternatively, a regioselective catalytic reaction can be used to introduce the methyl group. For example, a copper-catalyzed hydroalumination of a suitable allene, followed by a regioselective allylation, has been shown to be effective for creating β,γ-unsaturated nitriles with α-all-carbon quaternary centers, a related structural motif. beilstein-journals.org This type of methodology, which proceeds through a six-membered ring transition state, allows for precise control over the position of the incoming functional group. beilstein-journals.org Late-stage methylation using methyltransferases and a suitable methyl donor is another advanced strategy, offering high regio- and chemoselectivity for complex molecules. nih.gov
Stereoselective Control in Alkene Formation (e.g., E/Z Isomerism)
While the terminal alkene in this compound does not exhibit E/Z isomerism, the synthesis of its structural analogues, such as (4-methylhex-4-en-1-yl)benzene, requires strict control over the geometry of the newly formed double bond. Several olefination methods offer predictable stereochemical outcomes.
The Julia-Lythgoe olefination and its variants are well-regarded for their high (E)-selectivity. mdpi.com This selectivity arises from the thermodynamic equilibration of radical or anionic intermediates formed during the reductive elimination step. chem-station.comorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction also typically favors the formation of the thermodynamically more stable (E)-alkene. This is due to the steric repulsion in the transition state leading to the oxaphosphetane intermediate.
In contrast, the stereochemical outcome of the Wittig reaction can be tuned based on the nature of the phosphorus ylide. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides under salt-free conditions predominantly produce (Z)-alkenes. This allows for the selective synthesis of either isomer by choosing the appropriate reagents and reaction conditions. Similarly, the Peterson olefination can provide either (E) or (Z) olefins depending on whether the elimination of the β-hydroxy intermediate is performed under acidic or basic conditions. mdpi.com
Table 3: Stereoselectivity of Common Olefination Reactions
| Olefination Reaction | Reagents | Typical Selectivity | Mechanistic Basis for Selectivity | Reference |
|---|---|---|---|---|
| Julia-Lythgoe Olefination | Phenyl sulfone anion + Carbonyl | High (E)-selectivity | Thermodynamic control via radical/anionic intermediate | chem-station.comorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion + Carbonyl | High (E)-selectivity | Steric control in oxaphosphetane formation | researchgate.net |
| Wittig (Stabilized Ylide) | Stabilized phosphonium ylide + Carbonyl | (E)-selective | Reversibility of initial addition, thermodynamic control | researchgate.net |
| Wittig (Non-stabilized Ylide) | Non-stabilized ylide + Carbonyl | (Z)-selective | Irreversible formation of kinetically favored cis-oxaphosphetane | researchgate.net |
Multi-Step Synthesis Design and Optimization for this compound Derivatives
A common strategy for forging the crucial carbon-carbon bond between the benzene (B151609) ring and the hexenyl side chain is the Friedel-Crafts alkylation . This reaction typically involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate from the alkyl halide, which then undergoes electrophilic aromatic substitution onto the benzene ring.
However, the Friedel-Crafts alkylation is not without its limitations. A significant challenge is the propensity for carbocation rearrangements, particularly with primary alkyl halides, which can lead to a mixture of isomeric products. For instance, the reaction of benzene with a primary haloalkane can result in the formation of a more stable secondary or tertiary carbocation through a hydride or alkyl shift, leading to the attachment of the side chain at an undesired position. Polyalkylation is another common side reaction, as the initial alkylated product is often more reactive than the starting benzene ring.
To circumvent these challenges, Friedel-Crafts acylation followed by a reduction step offers a more controlled approach. In this method, an acyl group is first introduced into the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. The resulting ketone is a deactivating group, which prevents further acylation. Subsequent reduction of the ketone, for example, through a Clemmensen or Wolff-Kishner reduction, yields the desired alkylbenzene derivative without the issue of carbocation rearrangements.
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex organic molecules, including derivatives of this compound. These reactions offer high chemo- and regioselectivity, functional group tolerance, and generally proceed under milder conditions compared to classical methods.
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This methodology is particularly valuable for creating carbon-carbon bonds between sp2-hybridized carbon atoms, making it ideal for coupling a substituted benzene ring with a vinylboronic acid derivative of the hexenyl side chain, or vice versa. The optimization of a Suzuki-Miyaura coupling often involves screening different palladium catalysts, ligands, bases, and solvent systems to achieve high yields and minimize side products.
The Heck-Mizoroki reaction provides another avenue for the synthesis of substituted alkenes. This reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound derivatives, this could involve the coupling of a substituted bromobenzene (B47551) with a hexene derivative. A key consideration in the Heck reaction is controlling the regioselectivity of the alkene insertion.
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate catalyzed by a nickel or palladium complex. Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a valuable tool for complex molecule synthesis. This reaction could be employed to couple a substituted hexenylzinc reagent with a functionalized aryl halide.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This palladium- and copper-co-catalyzed reaction is instrumental in introducing an alkyne functionality into the hexenylbenzene scaffold, which can then be further elaborated. Optimization of the Sonogashira coupling often focuses on catalyst loading, the choice of copper co-catalyst, base, and solvent to ensure efficient coupling and prevent homocoupling of the alkyne.
The design of a multi-step synthesis for a specific this compound derivative will depend on the desired substitution pattern on both the aromatic ring and the aliphatic side chain. A retrosynthetic approach would typically involve disconnecting the molecule at the aryl-alkyl bond or at a key functional group on the side chain, leading to readily available starting materials that can be assembled using the aforementioned synthetic methodologies.
Table 1: Optimization of Friedel-Crafts Alkylation Conditions
| Entry | Alkylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-chloro-4-methylhex-5-ene | AlCl₃ | CS₂ | 0 | 2 | 45 |
| 2 | 1-chloro-4-methylhex-5-ene | AlCl₃ | Nitrobenzene | 25 | 1 | 60 |
| 3 | 1-chloro-4-methylhex-5-ene | FeCl₃ | Dichloromethane | 25 | 4 | 55 |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 85 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 90 | 10 | 80 |
Table 3: Optimization of Heck-Mizoroki Reaction Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 65 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 78 |
| 3 | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 16 | 72 |
By carefully selecting the synthetic route and optimizing the reaction conditions for each step, a wide variety of this compound derivatives can be prepared efficiently and in high purity, paving the way for the exploration of their chemical and biological properties.
Exploratory Chemical Transformations and Mechanistic Investigations of 4 Methylhex 5 En 1 Yl Benzene
Electrophilic and Radical Additions to the Alkene Moiety of (4-Methylhex-5-en-1-yl)benzene
The terminal double bond in this compound is susceptible to both electrophilic and radical addition reactions. The regiochemical and stereochemical outcomes of these additions are dictated by the reaction mechanism and the influence of the existing chiral center and the phenyl group.
Regioselectivity and Stereoselectivity in Addition Reactions
Electrophilic Addition: In the presence of electrophiles, such as hydrogen halides (HX), the reaction is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (C-6), leading to the formation of a more stable secondary carbocation at C-5. Subsequent attack by the nucleophile (X⁻) on this carbocation will yield the Markovnikov product. The presence of the chiral center at C-4 can influence the stereochemical outcome, potentially leading to a mixture of diastereomers. The attack of the nucleophile on the planar carbocation can occur from either face, and the degree of diastereoselectivity will depend on the steric hindrance imposed by the substituents at the chiral center.
Radical Addition: In contrast, the radical addition of reagents like hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov pathway. The reaction is initiated by the formation of a bromine radical, which adds to the less substituted carbon of the alkene (C-6) to generate a more stable secondary radical at C-5. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product. Similar to electrophilic addition, the stereochemistry of the final product will be influenced by the approach of the bromine radical to the double bond, potentially resulting in a mixture of diastereomers.
| Reaction Type | Reagents | Predicted Major Product | Regioselectivity | Stereoselectivity |
| Electrophilic Addition | HBr | 5-Bromo-4-methyl-1-phenylhexane | Markovnikov | Mixture of diastereomers |
| Radical Addition | HBr, ROOR | 6-Bromo-4-methyl-1-phenylhexane | Anti-Markovnikov | Mixture of diastereomers |
Radical Cascade and Cyclization Studies
The formation of a radical at the C-5 position of the this compound backbone, for instance, through the addition of a radical species to the double bond, can initiate intramolecular cyclization. Theoretical and experimental studies on substituted hex-5-enyl radicals have shown that they predominantly undergo a 5-exo-trig cyclization to form a five-membered ring, which is kinetically favored over the 6-endo-trig cyclization that would form a six-membered ring. wikipedia.org
For the (4-methylhex-5-en-1-yl) radical, this would lead to the formation of a (1-methyl-2-phenylethyl)cyclopentyl radical. The stereochemistry of this cyclization is influenced by the substituents on the acyclic chain. Studies on similar 4-methyl-hex-5-enyl radicals have indicated a preference for the formation of the trans product, where the methyl group and the newly formed bond to the cyclized carbon are on opposite sides of the newly formed cyclopentane (B165970) ring. organic-chemistry.org This preference is attributed to the adoption of a chair-like transition state that minimizes steric interactions. The resulting cyclized radical would then be quenched by a hydrogen atom donor to yield the final product.
| Initial Radical | Cyclization Mode | Predicted Cyclized Product | Stereochemical Preference |
| (4-Methylhex-5-en-1-yl) radical | 5-exo-trig | (1-Methyl-2-phenylethyl)cyclopentane | trans |
Oxidative Transformations of this compound
The alkene functionality in this compound is also a prime target for a variety of oxidative transformations, leading to the formation of epoxides, diols, or cleavage products.
Wacker-Type Oxidation and Regiochemical Control (Markovnikov vs. Anti-Markovnikov)
The Wacker-Tsuji oxidation, which typically employs a palladium(II) catalyst in the presence of an oxidant like copper(II) chloride and oxygen, is a well-established method for the oxidation of terminal alkenes to methyl ketones. organic-chemistry.org For this compound, this reaction would be expected to follow Markovnikov regioselectivity, yielding 4-methyl-1-phenylhexan-5-one. The mechanism involves the nucleophilic attack of water on a palladium-alkene complex at the more substituted carbon (C-5). libretexts.org
While the Markovnikov product is typically favored, achieving anti-Markovnikov selectivity to produce the corresponding aldehyde is a significant challenge. However, recent developments in catalyst design have shown that it is possible to reverse this selectivity. For instance, the use of specific directing groups or modified catalyst systems can favor the formation of the aldehyde. organic-chemistry.org The presence of a nearby functional group, such as a hydroxyl group in a homoallylic alcohol, has been shown to influence the regioselectivity of Wacker-type oxidations, sometimes leading to the anti-Markovnikov product. nih.gov
| Oxidation Type | Typical Catalyst System | Predicted Major Product | Regioselectivity |
| Standard Wacker-Tsuji | PdCl₂, CuCl₂, O₂ | 4-Methyl-1-phenylhexan-5-one | Markovnikov |
| Anti-Markovnikov Wacker | Modified Pd catalyst/directing group | 4-Methyl-6-phenylhexanal | Anti-Markovnikov |
Epoxidation and Dihydroxylation Methodologies
Epoxidation: The double bond of this compound can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally diastereoselective, with the peroxy acid approaching the double bond from the less sterically hindered face. The presence of the chiral center at C-4 will likely direct the epoxidation to one face of the alkene, leading to a mixture of diastereomeric epoxides.
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. The stereochemical outcome of this reaction depends on the reagents used.
Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) result in the syn-addition of two hydroxyl groups across the double bond. organic-chemistry.org The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ in the presence of a chiral ligand, can achieve high enantioselectivity in the formation of chiral diols from prochiral alkenes. wikipedia.orgnih.govalfa-chemistry.com For this compound, this would lead to the formation of a pair of diastereomeric diols.
Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite to the epoxide ring, resulting in the anti-addition of the hydroxyl groups.
| Transformation | Reagents | Product Type | Stereochemistry |
| Epoxidation | m-CPBA | Epoxide | Diastereoselective |
| Syn-dihydroxylation | OsO₄, NMO | Vicinal diol | Syn-addition |
| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal diol | Anti-addition |
Oxidative Cleavage of the Alkene Bond
The carbon-carbon double bond in this compound can be cleaved through ozonolysis. nih.gov This reaction involves treating the alkene with ozone (O₃) followed by a workup step. The nature of the workup determines the final products.
Reductive Workup: Using a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc and water will cleave the double bond to yield two carbonyl compounds. In the case of this compound, this would produce 3-methyl-5-phenylpentanal (B1596131) and formaldehyde.
Oxidative Workup: Employing an oxidizing agent like hydrogen peroxide (H₂O₂) will also cleave the double bond, but any resulting aldehydes will be further oxidized to carboxylic acids. For this compound, this would lead to the formation of 3-methyl-5-phenylpentanoic acid and carbon dioxide (from the oxidation of formaldehyde).
Another method for oxidative cleavage involves the use of potassium permanganate (KMnO₄) under hot, acidic, or basic conditions. This typically leads to the formation of carboxylic acids and/or ketones.
| Cleavage Method | Workup | Predicted Products |
| Ozonolysis | Reductive (e.g., DMS) | 3-Methyl-5-phenylpentanal and Formaldehyde |
| Ozonolysis | Oxidative (e.g., H₂O₂) | 3-Methyl-5-phenylpentanoic acid and Carbon dioxide |
| Hot KMnO₄ | Acidic/Basic | 3-Methyl-5-phenylpentanoic acid and Carbon dioxide |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound
The reactivity of the phenyl group in this compound is predominantly governed by electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. nih.govmsu.edu In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. msu.edu The presence of the (4-methylhex-5-en-1-yl) substituent on the ring significantly influences both the rate of reaction and the regioselectivity of the substitution. wikipedia.org
The (4-Methylhex-5-en-1-yl) group, being an alkyl substituent, is classified as an activating group in the context of electrophilic aromatic substitution. cognitoedu.org Activating groups increase the rate of the EAS reaction compared to unsubstituted benzene. libretexts.org This activation stems from the electron-donating nature of the alkyl group via an inductive effect (+I), which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.orgorganicchemistrytutor.com
Furthermore, the alkyl substituent directs incoming electrophiles to the ortho and para positions. cognitoedu.orgyoutube.com This directing effect can be explained by examining the stability of the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction mechanism. When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the alkyl group. organicchemistrytutor.comyoutube.com The alkyl group helps to stabilize this adjacent positive charge through its electron-donating inductive effect. In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is adjacent to the substituent, resulting in a less stable intermediate. libretexts.org Consequently, the activation energies for ortho and para attack are lower, leading to the preferential formation of these isomers. organicchemistrytutor.com Generally, the para product is favored over the ortho product due to reduced steric hindrance. youtube.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound This table presents the expected major and minor isomeric products for common EAS reactions based on the directing effects of the alkyl substituent.
| Reaction | Reagents | Electrophile | Major Product (Para) | Minor Product (Ortho) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(4-Methylhex-5-en-1-yl)-4-nitrobenzene | 1-(4-Methylhex-5-en-1-yl)-2-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-4-(4-methylhex-5-en-1-yl)benzene | 1-Bromo-2-(4-methylhex-5-en-1-yl)benzene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(4-Methylhex-5-en-1-yl)benzenesulfonic acid | 2-(4-Methylhex-5-en-1-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-(4-Methylhex-5-en-1-yl)phenyl)ethan-1-one | 1-(2-(4-Methylhex-5-en-1-yl)phenyl)ethan-1-one |
The scope of electrophilic aromatic substitution on this compound includes a variety of standard transformations such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. However, the presence of the terminal alkene in the side chain introduces significant limitations and potential for competing side reactions.
Scope:
Halogenation, Nitration, and Sulfonation: These reactions are generally feasible. The activating nature of the alkyl group facilitates substitution under standard conditions. Careful control of reaction conditions is necessary to maximize selectivity for the aromatic ring.
Limitations:
Competing Side-Chain Reactions: The primary limitation arises from the reactivity of the C=C double bond. Under the acidic conditions required for many EAS reactions (e.g., nitration and sulfonation), the alkene can undergo acid-catalyzed hydration, polymerization, or rearrangement.
Friedel-Crafts Reactions: These reactions present particular challenges. The Lewis acid catalysts (e.g., AlCl₃, FeBr₃) essential for Friedel-Crafts alkylation and acylation can coordinate with the alkene π-bond, potentially catalyzing polymerization or intramolecular cyclization reactions. chemistrysteps.com Furthermore, Friedel-Crafts reactions are sensitive to deactivating groups; they fail if the ring is substituted with strongly electron-withdrawing groups. chemistrysteps.com
Steric Hindrance: The size of the (4-methylhex-5-en-1-yl) substituent can sterically hinder the approach of an electrophile to the ortho positions, leading to a higher yield of the para isomer. This effect can be exploited to enhance regioselectivity.
Rearrangements: While carbocation rearrangements are a known limitation of Friedel-Crafts alkylation concerning the structure of the alkylating agent, the substrate's side chain could also be susceptible to rearrangement under strongly acidic conditions, although this is generally less common. chemistrysteps.com
Transition Metal-Catalyzed Reactions Involving the Unsaturated Bonds of this compound
The terminal alkene of the (4-methylhex-5-en-1-yl) substituent provides a second reactive site within the molecule, orthogonal to the aromatic ring. Transition metal catalysis offers a powerful toolkit for selectively functionalizing this C=C double bond while leaving the aromatic ring intact.
Hydrofunctionalization reactions involve the addition of an H-Y bond across the double bond and are highly valuable for introducing functionality in an atom-economical manner.
Hydroboration: The hydroboration-oxidation of the terminal alkene in this compound is a highly reliable method for producing the corresponding primary alcohol. The reaction proceeds with high regioselectivity, adding the boron atom to the terminal, less-substituted carbon (anti-Markovnikov selectivity). masterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group. masterorganicchemistry.com While uncatalyzed hydroboration using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) is common, transition metal-catalyzed hydroboration, often using rhodium or iridium complexes, can offer alternative selectivities and access to chiral products through asymmetric catalysis. wikipedia.orgrit.edu
Hydroamination: This reaction involves the addition of an N-H bond from ammonia (B1221849) or an amine across the alkene. It is a challenging but highly atom-efficient transformation that typically requires a transition metal catalyst. Catalysts based on late transition metals like rhodium, palladium, and iridium, as well as early transition metals and lanthanides, have been developed for the hydroamination of unactivated alkenes. The reaction can produce either Markovnikov or anti-Markovnikov products depending on the catalyst and reaction conditions.
Hydrosilylation: The addition of a silicon-hydride bond across the terminal double bond is efficiently catalyzed by various transition metal complexes, most notably those of platinum (e.g., Speier's catalyst), rhodium, and palladium. libretexts.orgmdpi.com For terminal alkenes, the reaction typically yields the anti-Markovnikov adduct, where the silyl (B83357) group attaches to the terminal carbon. mdpi.com The resulting organosilanes are versatile synthetic intermediates that can be converted into other functional groups, such as alcohols or halides, with retention of configuration. libretexts.org Asymmetric hydrosilylation using chiral catalysts can produce enantioenriched organosilanes. libretexts.org
Table 2: Representative Transition Metal-Catalyzed Hydrofunctionalization Reactions This table summarizes potential hydrofunctionalization reactions on the terminal alkene of this compound.
| Reaction | Catalyst System (Example) | Reagent | Expected Major Product |
| Hydroboration | Rh(I)/diphosphine ligand | Pinacolborane (HBpin) | 2-(4-(4-Methylhex-5-en-1-yl)phenyl)ethylboronic acid, pinacol (B44631) ester |
| Hydroamination | [Rh(cod)₂]BF₄ / Ligand | Aniline | N-(4-(4-Methylhex-5-en-1-yl)phenethyl)aniline |
| Hydrosilylation | H₂PtCl₆ (Speier's catalyst) | Triethoxysilane | (4-(4-Methylhex-5-en-1-yl)phenethyl)triethoxysilane |
The alkene moiety can also participate in cycloaddition reactions to construct new carbocyclic frameworks.
Diels-Alder Reaction: The terminal double bond of this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene. masterorganicchemistry.com This reaction, typically promoted by heat, forms a six-membered ring. The aromatic ring is generally unreactive under these conditions. The stereochemical outcome of the Diels-Alder reaction is highly predictable, proceeding via a concerted, suprafacial addition. The steric bulk of the rest of the molecule can influence the endo/exo selectivity of the cycloaddition.
[2+2] Cycloadditions: The formation of four-membered cyclobutane (B1203170) rings via a [2+2] cycloaddition is another possible transformation for the alkene. acs.org These reactions are often initiated photochemically, requiring UV irradiation to excite the alkene to a reactive state. nih.gov Alternatively, certain transition metal catalysts can mediate [2+2] cycloadditions under thermal conditions. researchgate.net The reaction can occur as an intermolecular process with another alkene or as a dimerization of this compound. Controlling the regioselectivity and stereoselectivity of intermolecular [2+2] cycloadditions can be challenging. researchgate.net
Catalysis in the Synthesis and Reactivity of 4 Methylhex 5 En 1 Yl Benzene Systems
Design and Application of Palladium Catalysts in (4-Methylhex-5-EN-1-YL)benzene Transformations
Palladium-catalyzed cross-coupling reactions represent a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.netlibretexts.org For a molecule like this compound, palladium catalysts could be employed in reactions such as the Heck reaction at the terminal alkene or Suzuki and Negishi couplings if the aromatic ring were functionalized with a halide. The efficiency, selectivity, and scope of these transformations are critically dependent on the design of the palladium catalyst, particularly the choice of ligands.
The ligands coordinated to the palladium center play a crucial role in modulating its electronic and steric properties, thereby influencing the reactivity and selectivity of the catalytic cycle. nih.govrsc.org The primary steps in many palladium-catalyzed cycles are oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net Ligands can affect the rates of each of these steps.
For transformations involving the terminal alkene of a this compound analog, such as a Mizoroki-Heck reaction, the ligand structure can determine the regioselectivity of the product (linear vs. branched). chemrxiv.org The choice of phosphine (B1218219) ligands, for example, can dramatically alter reaction outcomes. Bulky, electron-rich phosphines often promote the oxidative addition step and can influence the stereochemical outcome of subsequent steps. nih.gov In Negishi couplings of alkenyl halides, the use of a bidentate ferrocene-based ligand like dppf on palladium improves reaction outcomes, though selectivity issues can remain. nih.gov However, the combination of PdCl₂(PPh₃)₂ with an additive like TMEDA can negate these ligand effects and enhance product yields. nih.gov
Computational and experimental studies show that the interplay between the ligand, substrate, and palladium center determines the energy barriers for different reaction pathways, thus controlling selectivity. nih.govchemrxiv.org
Table 1: Effect of Ligands on Palladium-Catalyzed Reactions Relevant to Alkenylbenzene Systems
| Catalyst/Ligand System | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| PdCl₂(dppf) | Negishi Coupling | Improved reaction outcome but chemoselectivity issues remained. | nih.gov |
| PdCl₂(PPh₃)₂ with TMEDA | Negishi Coupling | Leads to full conversion and high control of product ratios. | nih.gov |
| 1,5-Diaza-3,7-diphosphacyclooctanes | Mizoroki-Heck | Ligand structure controls regioselectivity (linear vs. branched). | chemrxiv.org |
A critical aspect of a catalytic system's utility, especially for industrial applications, is its stability and efficiency, often measured by the turnover number (TON) and turnover frequency (TOF). A high TON indicates that a single catalyst molecule can generate many product molecules before becoming inactive. researchgate.net
For palladium-catalyzed reactions, catalyst decomposition, often leading to the formation of inactive palladium black, can limit catalyst lifetime. researchgate.net The development of highly stable and active catalysts is an area of intensive research. This has led to the creation of systems featuring bulky, electron-donating phosphine ligands or N-heterocyclic carbenes that form robust palladium complexes. researchgate.netnih.gov These "PdL₁" catalysts, where L₁ is a monodentate bulky phosphine, represent a significant development in achieving high turnovers. researchgate.net
Heterogeneous catalysts, where palladium is supported on materials like activated carbon (Pd/C) or magnetic nanoparticles, offer another approach to enhance stability and facilitate catalyst recovery and reuse. mdpi.com These systems are often stable in air and water and can be recycled over many cycles with minimal loss of activity. mdpi.com Research has demonstrated that catalyst systems for amination reactions can achieve turnover numbers as high as 196,000. nih.gov
Copper Co-Catalysis in Aerobic Oxidation of this compound Analogs
Aerobic oxidation reactions, which use molecular oxygen as the terminal oxidant, are highly desirable from an environmental and economic standpoint. nih.govresearchgate.net Copper catalysts are particularly effective in mediating these transformations. rsc.org For this compound, the terminal alkene is a prime target for oxidation to form valuable carbonyl compounds.
The Wacker-Tsuji oxidation is a well-established palladium-catalyzed method for oxidizing terminal alkenes to methyl ketones (Markovnikov selectivity). However, accessing the corresponding aldehyde requires reversing this selectivity, a process known as anti-Markovnikov (AM) oxidation. nih.gov This is a significant challenge, as it provides access to aldehydes from abundant alkene starting materials. nih.gov
Recent breakthroughs have shown that a palladium catalyst system, when used with a nitrite (B80452) co-catalyst, can achieve highly selective anti-Markovnikov Wacker-type oxidation of unbiased alkenes. nih.govresearchgate.net This method allows for the conversion of terminal alkenes to aldehydes with high yield and selectivity. nih.gov Isotopic labeling experiments have indicated that the oxygen atom incorporated into the aldehyde product originates from the nitrite salt, suggesting a radical-type addition of nitrite to the alkene. nih.govacs.org This approach breaks from the traditional nucleophilic water attack mechanism of the standard Wacker process. nih.govresearchgate.net
Table 2: Research Findings on Anti-Markovnikov Wacker-Type Oxidation
| Catalytic System | Substrate Type | Selectivity | Key Finding | Reference |
|---|---|---|---|---|
| Palladium with Nitrite Co-catalyst | Unbiased Aliphatic Alkenes | High Aldehyde Selectivity | Reverses the typical Markovnikov selectivity of Wacker oxidations. | nih.gov |
| Photoexcited Nitroarenes / Fe(OTf)₂ | Terminal Alkenes | Anti-Markovnikov | Achieves AM oxidation through a proposed radical mechanism. | nih.govacs.org |
In many catalytic reactions, the combination of two different metals can lead to a synergistic effect, where the bimetallic system exhibits higher activity or selectivity than either metal catalyst alone. nih.govacs.org In palladium/copper co-catalyzed systems, this synergy is crucial.
Density functional theory (DFT) calculations have provided insights into this relationship. For example, in the formation of indole (B1671886) derivatives, the Pd(0) complex alone is kinetically less favored to produce the desired product. nih.govresearchgate.net The addition of a Cu(I) co-catalyst significantly lowers the activation barrier for the key cyclization step. nih.govresearchgate.net The copper(I) complex is proposed to act as a Lewis acid, activating a functional group (like an alkyne) through π-coordination, which facilitates the subsequent bond formation. nih.govresearchgate.net
In other systems, bimetallic nanoparticles of palladium and copper have been shown to improve selectivity. A Pd-Cu catalyst with a 3:1 ratio was found to dramatically decrease undesirable decarbonylation side reactions while maintaining high catalytic rates. figshare.com The synergy arises from the close contact and electronic interactions between the two distinct metal species. acs.org
Organocatalysis and Biocatalysis for Asymmetric Transformations of this compound
While metal catalysis is powerful, organocatalysis and biocatalysis have emerged as essential tools for asymmetric synthesis, offering alternative and often complementary approaches. researchgate.net These methods avoid the use of potentially toxic and expensive heavy metals. For a prochiral substrate like this compound, these catalytic strategies could be employed to install chirality, for example, at the double bond or the benzylic position.
Organocatalysis involves the use of small, chiral organic molecules to catalyze reactions. This field has grown rapidly, providing methods for a wide range of asymmetric transformations. researchgate.net For the terminal alkene in this compound, an organocatalytic asymmetric epoxidation or dihydroxylation could produce chiral epoxides or diols, which are valuable synthetic intermediates. Aminocatalysis, a major branch of organocatalysis, could be used to functionalize the molecule if a carbonyl group were present. researchgate.net
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes often exhibit exquisite levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. For a substrate like this compound, enzymes such as monooxygenases could potentially hydroxylate the benzylic position with high enantioselectivity. Likewise, other enzymes could perform selective oxidations, reductions, or additions across the double bond. The development of such biocatalytic processes is a growing area of interest for creating complex, chiral molecules in a sustainable manner.
Enantioselective Additions to the Alkene
The terminal alkene in this compound is a versatile functional group for a variety of catalytic transformations. Given the presence of a stereocenter at the C4 position, the diastereoselectivity of additions to the double bond is a critical consideration. Catalytic enantioselective reactions, in this context, aim to introduce new stereocenters with a high degree of control, often influenced by the existing chirality in the molecule.
One of the most powerful methods for the asymmetric functionalization of alkenes is catalytic enantioselective epoxidation . For terminal alkenes with a nearby stereocenter, the inherent diastereoselectivity of the reaction can be either enhanced or overridden by a chiral catalyst. For instance, titanium-salalen complexes have been demonstrated to be highly effective for the syn-selective epoxidation of chiral terminal allylic alcohols. While this compound is not an allylic alcohol, the principle of catalyst-controlled diastereoselection is applicable. A chiral catalyst can recognize one of the prochiral faces of the alkene, leading to the preferential formation of one diastereomer of the resulting epoxide.
Another important transformation is catalytic asymmetric dihydroxylation . This reaction, typically catalyzed by osmium tetroxide with a chiral ligand from the cinchona alkaloid family (e.g., (DHQ)2PHAL, (DHQD)2PHAL), can produce chiral diols with high enantioselectivity. The existing stereocenter in the substrate can influence the facial selectivity of the dihydroxylation, leading to a "matched" or "mismatched" interaction with the chiral catalyst. In a matched pair, the inherent facial preference of the substrate aligns with the selectivity of the catalyst, resulting in very high diastereomeric excess. Conversely, in a mismatched pair, the catalyst must overcome the substrate's inherent bias.
The following interactive data table summarizes representative catalytic systems for the enantioselective epoxidation and dihydroxylation of terminal alkenes bearing an adjacent stereocenter, which are analogous to the reactivity of this compound.
| Reaction | Catalyst System | Ligand | Oxidant | Typical Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Epoxidation | Ti(OiPr)4 | Salalen | H2O2 | Chiral terminal allylic alcohol | Up to >99:1 (syn) | Up to 97% |
| Dihydroxylation | OsO4 | (DHQ)2PHAL | NMO | Styrenyl-type terminal alkene | >20:1 | Up to 99% |
| Dihydroxylation | OsO4 | (DHQD)2PHAL | K3Fe(CN)6 | Aliphatic terminal alkene | >20:1 | Up to 99% |
This table presents generalized data from studies on analogous systems and is intended to be illustrative of the potential outcomes for this compound.
Stereospecific Modifications of the Alkyl Chain
The alkyl chain of this compound, which contains a stereocenter, can also be a target for catalytic modification. Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. This requires catalytic systems that proceed through well-defined mechanistic pathways, often involving oxidative addition and reductive elimination steps with a high degree of stereochemical fidelity.
A powerful strategy for the stereospecific modification of benzylic positions is the nickel-catalyzed cross-coupling of benzylic ethers or esters . These reactions have been shown to proceed with high stereospecificity, typically with inversion of configuration. For a substrate like a derivative of this compound, where the hydroxyl group at the benzylic position (if present) is converted to a good leaving group (e.g., a pivalate (B1233124) ester), a nickel catalyst with a suitable phosphine ligand can facilitate the coupling with a Grignard reagent or an organoboron compound. The stereochemical outcome is highly dependent on the choice of ligand and reaction conditions. For instance, N-heterocyclic carbene (NHC) ligands often promote inversion, while certain electron-rich phosphines can lead to retention of stereochemistry.
The tolerance of these catalytic systems to other functional groups, such as the terminal alkene in the case of this compound, is a crucial aspect. Modern nickel-catalyzed cross-coupling reactions have demonstrated remarkable functional group compatibility, allowing for the selective modification of one part of the molecule while leaving others intact.
The interactive data table below provides examples of stereospecific nickel-catalyzed cross-coupling reactions on benzylic substrates, which serve as a model for the potential modifications of the alkyl chain in this compound derivatives.
| Reaction Type | Catalyst | Ligand | Electrophile | Nucleophile | Stereochemical Outcome |
| Kumada Coupling | NiCl2 | (-)-Cy-BPE | Benzylic Pivalate | Aryl Grignard | Inversion |
| Suzuki Coupling | Ni(cod)2 | SIMes | Benzylic Carbamate | Arylboronic Ester | Inversion |
| Suzuki Coupling | Ni(cod)2 | PCy3 | Benzylic Carbamate | Arylboronic Ester | Retention |
This table showcases data from analogous benzylic systems, illustrating the potential for stereospecific modifications on derivatives of this compound.
4 Methylhex 5 En 1 Yl Benzene As a Building Block in Complex Organic Material Synthesis
Utilization of (4-Methylhex-5-EN-1-YL)benzene in Polymer Chemistry
Copolymerization with Other Monomers for Advanced Materials
Information regarding the copolymerization of "this compound" with other monomers is not present in the current body of scientific literature. Investigating its copolymerization behavior would be a critical step in exploring its potential for creating advanced materials with tailored properties.
Precursor to Specialty Organic Compounds and Functional Materials (Non-Biological Applications)
Synthesis of Molecular Probes for Spectroscopic Studies
There are no published methods for the synthesis of molecular probes derived from "this compound." The unique structure of this compound could potentially be functionalized to create probes for various spectroscopic techniques, but this remains an unexplored area of research.
Building Blocks for Self-Assembled Systems
The potential for "this compound" to act as a building block for self-assembled systems has not been investigated. Research into its intermolecular interactions and self-assembly behavior would be necessary to determine its utility in this area.
Development of Tagged or Labeled this compound for Research Applications
No studies on the development of tagged or labeled versions of "this compound" have been reported. The synthesis of such derivatives would be valuable for tracking the molecule in various chemical and biological systems.
Computational and Theoretical Chemistry Approaches to 4 Methylhex 5 En 1 Yl Benzene Reactivity
Quantum Chemical Studies on Molecular Conformation and Electronic Structure
Quantum chemical calculations are instrumental in determining the fundamental properties of (4-Methylhex-5-en-1-yl)benzene, such as its three-dimensional shape and the distribution of electrons, which are key to understanding its chemical behavior.
The flexible (4-methylhex-5-en-1-yl) side chain allows the molecule to adopt various spatial arrangements, known as conformations. Finding the most stable conformation is crucial, as it represents the most likely shape of the molecule. Computational methods can systematically explore these possibilities to identify the lowest energy structure. researchgate.net
The electronic structure, particularly the arrangement of electrons in molecular orbitals, governs how the molecule interacts with other chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are especially important. For this compound, the HOMO is likely located on the electron-rich benzene (B151609) ring, making it susceptible to attack by electron-deficient species (electrophiles). The LUMO, conversely, indicates where the molecule is most likely to accept electrons.
Interactive Data Table: Calculated Properties of this compound
A hypothetical summary of quantum chemical calculations for this compound is presented below. These values are essential for predicting the molecule's reactivity.
| Calculated Property | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons, suggesting the benzene ring is a likely site for electrophilic attack. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied orbital, a potential site for nucleophilic attack. |
| Dipole Moment | 0.3 D | A small dipole moment suggests the molecule is largely nonpolar. |
| Molecular Shape | Extended Chain | The lowest energy conformation likely features the side chain extended to minimize steric hindrance. |
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful computational method used to explore the step-by-step mechanisms of chemical reactions. researchgate.netaalto.fi By calculating the energy of the molecule as it transforms from reactant to product, DFT can map out the most likely reaction pathway.
Reactions involving this compound can often lead to more than one product isomer. For instance, the addition of an acid like HBr to the double bond can result in two different constitutional isomers, a phenomenon known as regioselectivity. libretexts.orgresearchgate.net DFT can be used to calculate the energy of the transition states—the highest energy point along the reaction path—for the formation of each possible product. acs.orgacs.org The reaction that proceeds through the lower energy transition state will be faster and therefore yield the major product. libretexts.org
Many important chemical transformations are carried out with the help of catalysts. DFT can be used to model the entire catalytic cycle, providing a detailed energy profile of each step. researchgate.net This includes the binding of this compound to the catalyst, the chemical transformation itself, and the release of the product. acs.org Understanding these energy profiles is crucial for designing more efficient and selective catalysts. researchgate.net
Interactive Data Table: Hypothetical DFT Results for the Hydrobromination of this compound
This table illustrates how DFT calculations can predict the outcome of a reaction. The reaction pathway with the lower activation energy is favored.
| Reaction Pathway | Intermediate | Activation Energy (kcal/mol) | Predicted Product |
| Markovnikov Addition | Tertiary Carbocation | 15.2 | Major Product |
| Anti-Markovnikov Addition | Secondary Carbocation | 22.5 | Minor Product |
Molecular Dynamics Simulations of this compound in Solution and Interfaces
While quantum chemistry and DFT focus on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a realistic environment, such as in a solvent or at the interface between two different phases. okayama-u.ac.jp MD simulations track the movements of all atoms in the system over time, providing a dynamic picture of molecular interactions. nih.govresearchgate.net
For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell might influence its reactivity. acs.orgnih.gov For example, in a polar solvent, the simulations might show that the benzene ring is shielded by solvent molecules, making it less accessible to reactants.
QSAR/QSPR Modeling for Structure-Reactivity Relationships in Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of related compounds with their biological activity or physical properties. nih.govunipi.itresearchgate.net While no specific QSAR/QSPR studies on this compound are available, this methodology could be applied to a series of its analogues to understand how changes in structure affect reactivity. acs.org
To develop such a model, a set of molecules with variations in the substituent on the benzene ring or the structure of the alkenyl chain would be needed. For each of these analogues, a set of "molecular descriptors" would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. The reactivity of each analogue would also be measured experimentally.
By finding a statistical relationship between the descriptors and the measured reactivity, a predictive model can be built. This model can then be used to estimate the reactivity of new, untested analogues and to identify the key structural features that control the molecule's chemical behavior.
Interactive Data Table: Hypothetical Data for a QSAR Study of Substituted (Hex-5-en-1-yl)benzene Analogues
This table shows a hypothetical dataset that could be used to build a QSAR model. The goal is to find a mathematical relationship between the descriptors and the observed reactivity.
| Substituent on Benzene Ring | logP (Hydrophobicity) | HOMO Energy (eV) | Molecular Volume (ų) | Observed Reactivity (log k) |
| -H | 5.1 | -5.9 | 180 | 1.0 |
| -CH₃ | 5.5 | -5.8 | 195 | 1.2 |
| -Cl | 5.7 | -6.1 | 190 | 0.8 |
| -NO₂ | 4.8 | -6.5 | 192 | 0.3 |
Advanced Analytical Techniques for Characterization and Reaction Monitoring in 4 Methylhex 5 En 1 Yl Benzene Research
In situ Spectroscopic Methods for Real-Time Reaction Monitoring (e.g., NMR, IR, Raman)
In situ spectroscopic techniques are invaluable for gaining mechanistic insights into the reactions of (4-Methylhex-5-en-1-yl)benzene by observing the chemical transformations as they occur, without the need for sample extraction. acs.orgyoutube.comrptu.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed kinetic and mechanistic information by tracking the concentration changes of reactants, intermediates, and products over time. acs.orgnih.govmagritek.com For reactions involving this compound, such as hydroformylation or polymerization, 1D ¹H NMR spectra can be acquired sequentially. acs.org The disappearance of the vinyl proton signals (typically δ 4.9-5.8 ppm) and the appearance of new signals corresponding to the product can be integrated to determine reaction rates. nih.gov For instance, in a hypothetical catalytic hydrogenation, the decrease in the intensity of the olefinic proton signals of this compound and the concurrent increase in the signals for the saturated alkylbenzene product could be monitored.
| Time (minutes) | Integral of Vinyl Protons (δ 5.0-5.8 ppm) | Integral of Product Alkyl Protons (δ 0.9-1.6 ppm) | Conversion (%) |
|---|---|---|---|
| 0 | 2.00 | 0.00 | 0 |
| 30 | 1.00 | 1.00 | 50 |
| 60 | 0.50 | 1.50 | 75 |
| 120 | 0.10 | 1.90 | 95 |
Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly useful for monitoring reactions involving functional group transformations. acs.orgnih.govacs.org In the context of this compound, the characteristic C=C stretching vibration of the terminal alkene (around 1640 cm⁻¹) can be monitored. academyart.edu For example, during an epoxidation reaction, the decrease in the intensity of the C=C absorption band and the appearance of a new band corresponding to the C-O stretch of the epoxide ring (around 1250 cm⁻¹) would indicate the progress of the reaction. This technique is also highly sensitive to the formation of organometallic intermediates in catalytic cycles. acs.org
Raman Spectroscopy: Raman spectroscopy is an excellent tool for monitoring reactions involving non-polar bonds, making it highly suitable for observing changes in the C=C bond of this compound. mdpi.comlinseis.com The C=C stretching vibration gives a strong Raman signal (around 1640 cm⁻¹), and its disappearance can be quantitatively tracked during reactions like polymerization or hydrogenation. mdpi.comspectroscopyonline.comstellarnet.usresearchgate.net Unlike IR spectroscopy, Raman is less sensitive to interference from polar solvents like water, offering an advantage in certain reaction media. mdpi.com
| Technique | Key Vibrational Mode | Wavenumber (cm⁻¹) | Observed Change During Reaction (e.g., Oxidation) |
|---|---|---|---|
| IR | C=C Stretch | ~1640 | Decrease in intensity |
| IR | =C-H Stretch | ~3080 | Decrease in intensity |
| Raman | C=C Stretch | ~1640 | Decrease in intensity |
| IR | C=O Stretch (Product) | ~1715 | Increase in intensity |
Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a powerful technique for identifying the molecular weights of reactants, products, and transient intermediates in the study of this compound. When coupled with a separation technique like gas chromatography (GC-MS), it provides structural information based on fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern would likely be dominated by the loss of alkyl fragments and rearrangements characteristic of alkylbenzenes. core.ac.ukcore.ac.uk A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. core.ac.uk Other significant fragments would arise from cleavage of the aliphatic chain.
In reaction monitoring, MS can be used to identify short-lived intermediates. For example, in a catalytic reaction, coordination of the alkene to a metal center could be detected by identifying an ion corresponding to the catalyst-substrate adduct. Soft ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), are particularly useful for observing intact molecular ions of thermally labile intermediates. core.ac.uk
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
|---|---|---|---|
| This compound | 174 | 159, 131, 105, 91 | Loss of CH₃, C₃H₇, C₅H₉, Tropylium ion |
| Hypothetical Epoxide Product | 190 | 172, 119, 91 | Loss of H₂O, Cleavage of epoxide ring, Tropylium ion |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A non-polar capillary column (e.g., DB-5) can be used to separate the compound from other non-polar species based on boiling point differences. The purity can be determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram. GC is also effective in separating positional isomers of alkylbenzenes.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separation. walshmedicalmedia.com For this compound, which is a non-polar compound, reversed-phase HPLC with a C18 column and a mobile phase such as acetonitrile/water would be a suitable method for purity analysis. walshmedicalmedia.com
Furthermore, this compound possesses a chiral center at the fourth carbon of the hexenyl chain. This means it can exist as a pair of enantiomers. The separation of these enantiomers is crucial in stereoselective synthesis and requires the use of a chiral stationary phase (CSP) in either GC or HPLC. nih.govwikipedia.org Chiral HPLC columns, for instance, can resolve the racemic mixture into its individual enantiomers, allowing for the determination of enantiomeric excess (ee). e-bookshelf.de
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| GC | DB-5 (30 m x 0.25 mm) | Helium | FID or MS | Purity assessment, separation from non-polar impurities |
| HPLC (Reversed-Phase) | C18 (250 mm x 4.6 mm) | Acetonitrile/Water gradient | UV (254 nm) | Purity assessment, separation from polar impurities |
| Chiral HPLC | Polysaccharide-based CSP | Hexane/Isopropanol | UV (254 nm) | Separation of enantiomers, determination of enantiomeric excess |
Future Research Trajectories and Unexplored Reactivity of 4 Methylhex 5 En 1 Yl Benzene
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of batch chemical processes to continuous flow systems is a paradigm shift in modern organic synthesis, offering enhanced safety, efficiency, and scalability. thieme-connect.denih.gov The integration of (4-Methylhex-5-en-1-yl)benzene into such systems is a promising avenue for future research.
Flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time for transformations involving this compound. This is particularly advantageous for highly exothermic or rapid reactions, such as certain catalytic hydrogenations or oxidations of the terminal alkene. The development of a continuous flow protocol for the synthesis of this compound itself, potentially through a packed-bed reactor containing a solid-supported catalyst, would represent a significant advancement over traditional batch methods.
Furthermore, the incorporation of this compound into automated synthesis platforms could accelerate the discovery of new derivatives and reaction pathways. researchgate.netnih.govnih.govsemanticscholar.orgdrugtargetreview.com These robotic systems can perform numerous reactions in parallel, allowing for high-throughput screening of catalysts, reagents, and reaction conditions. This would be invaluable for exploring the reactivity of both the aromatic ring and the alkenyl side chain of this compound.
Illustrative Data Table for a Hypothetical Flow Chemistry Optimization Study:
| Entry | Catalyst | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |
| 1 | Pd/C | 25 | 0.5 | 10 | 85 |
| 2 | PtO2 | 25 | 0.5 | 10 | 78 |
| 3 | Pd/C | 50 | 0.5 | 10 | 92 |
| 4 | Pd/C | 25 | 1.0 | 5 | 75 |
This table represents a hypothetical optimization of the hydrogenation of the alkene in this compound in a flow reactor. The data is for illustrative purposes only.
Exploration of Novel Catalytic Systems for Challenging Transformations
The development of novel catalytic systems is crucial for unlocking new reactivity patterns and achieving transformations that are difficult or impossible with current methods. For this compound, research into new catalysts could focus on several key areas.
One area of interest is the selective functionalization of the C-H bonds of the alkyl chain. While Friedel-Crafts chemistry on the aromatic ring is well-established for similar molecules, the selective activation of specific C-H bonds on the hexenyl chain would open up new avenues for derivatization. Research into transition-metal catalysts, such as those based on iridium or rhodium, could lead to methods for the regioselective introduction of functional groups.
Another promising direction is the exploration of enantioselective catalysis. The chiral center at the 4-position of the hexenyl chain means that stereoselective reactions are possible. For instance, the development of chiral catalysts for the epoxidation of the terminal alkene would provide access to enantiopure building blocks for the synthesis of complex molecules.
Illustrative Data Table for a Hypothetical Catalyst Screening for Asymmetric Epoxidation:
| Entry | Catalyst | Chiral Ligand | Solvent | Enantiomeric Excess (%) |
| 1 | Ti(OiPr)4 | (+)-DET | CH2Cl2 | 92 |
| 2 | Ti(OiPr)4 | (-)-DET | CH2Cl2 | 90 |
| 3 | Jacobsen's Catalyst | (R,R)-Salen | CH2Cl2 | 95 |
| 4 | Shi Catalyst | Fructose-derived | CH3CN | 88 |
This table illustrates a hypothetical screening of catalysts for the enantioselective epoxidation of the terminal double bond in this compound. The data is for illustrative purposes only.
Green Chemistry Approaches to the Synthesis and Reactions of this compound
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com Future research on this compound should embrace these principles.
A key focus would be the development of greener synthetic routes to the molecule itself. Traditional methods like Friedel-Crafts alkylation often rely on stoichiometric amounts of Lewis acids and halogenated solvents. researchgate.net Research into solid acid catalysts, such as zeolites or functionalized mesoporous silica, could provide more environmentally benign alternatives that are reusable and produce less waste. researchgate.net
In terms of its reactions, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, should be explored. Micellar catalysis, where reactions are carried out in water using surfactants to form nano-reactors, is a particularly promising approach for reactions of hydrophobic molecules like this compound. ucsb.edu Furthermore, the development of catalytic reactions that proceed with high atom economy, such as addition reactions across the double bond, would be a key goal.
Design of Structurally Complex Derivatives with Tunable Reactivity
The structure of this compound provides a versatile scaffold for the design and synthesis of more complex derivatives with tailored properties and reactivity. Future research in this area could explore several strategies.
One approach is to use the terminal alkene as a handle for further functionalization. For example, olefin metathesis reactions could be employed to couple this compound with other alkenes, leading to the formation of more complex structures with extended conjugation or additional functional groups. Another strategy would be to utilize the aromatic ring as a template for the construction of polycyclic aromatic systems through annulation reactions.
Furthermore, the introduction of directing groups onto the aromatic ring could be used to control the regioselectivity of subsequent electrophilic aromatic substitution reactions. This would allow for the precise placement of functional groups, leading to derivatives with specific electronic or steric properties. The insights gained from these studies could be applied to the synthesis of novel materials, agrochemicals, or pharmaceutical intermediates. A patent has noted the synthesis of a related derivative, (trans-3-(benzyloxy)-4-methylhex-5-en-1-yl)benzene, indicating the potential for derivatization at the benzylic position. google.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Methylhex-5-en-1-yl)benzene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or Grignard reagent addition to pre-functionalized benzene derivatives. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (60–100°C), and solvent polarity (e.g., THF or DMF). Monitoring reaction progress via TLC or GC-MS is critical. For alkene introduction, Wittig or Heck reactions may be employed .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify alkene protons (δ 5.0–6.0 ppm, coupling patterns) and methyl groups (δ 1.0–1.5 ppm). Aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm).
- IR : Confirm C=C stretching (~1650 cm⁻¹) and C-H bending in the methyl group (~1375 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular formula.
- X-ray Crystallography : Resolve bond lengths and angles; cross-validate with Cambridge Structural Database (CCDC) entries .
Q. How does the presence of the methyl and alkene substituents influence the compound’s chemical stability and reactivity?
- Methodological Answer : The methyl group introduces steric hindrance, reducing accessibility to electrophilic attack on the benzene ring. The alkene moiety increases susceptibility to oxidation (e.g., epoxidation) and cycloaddition reactions. Electronic effects (e.g., hyperconjugation from the methyl group) may slightly activate the ring toward electrophilic substitution at specific positions .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and stability of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps, ionization potentials, and bond dissociation energies. Basis sets like 6-311++G(d,p) improve accuracy. Compare thermochemical data (e.g., enthalpy of formation) with experimental values to validate computational models .
Q. How should researchers resolve contradictions between experimental data (e.g., spectral assignments) and computational predictions for this compound?
- Methodological Answer :
- Re-examine experimental conditions (e.g., solvent effects on NMR shifts).
- Test multiple DFT functionals (e.g., M06-2X for non-covalent interactions) to assess sensitivity.
- Use iterative refinement in crystallography to resolve structural ambiguities.
- Cross-reference spectral databases (e.g., NIST WebBook) for benchmarking .
Q. What strategies are effective in analyzing the regioselectivity of reactions involving the methyl and alkene groups in this compound?
- Methodological Answer :
- Steric Maps : Calculate steric hindrance using molecular modeling software (e.g., Gaussian).
- Electrostatic Potential (ESP) Surfaces : Identify electron-rich regions (alkene) for electrophilic attack.
- Kinetic Isotope Effects (KIEs) : Probe transition states in substitution reactions.
- Compare with analogous triazole or thiadiazine derivatives to infer reactivity trends .
Q. What are the best practices for validating the crystal structure of this compound using X-ray diffraction data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
